

An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-alanine

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Compound of Interest

Compound Name: *N*-(2-Mercapto-1-oxopropyl)-L-alanine

Cat. No.: B132367

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This technical guide provides a comprehensive overview of **N-(2-Mercapto-1-oxopropyl)-L-alanine**, a sulfur-containing amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, potential mechanism of action based on its analog Tiopronin, and a plausible experimental protocol for its synthesis.

Chemical and Physical Properties

N-(2-Mercapto-1-oxopropyl)-L-alanine is a derivative of the amino acid L-alanine. Its key quantitative data are summarized in the table below.

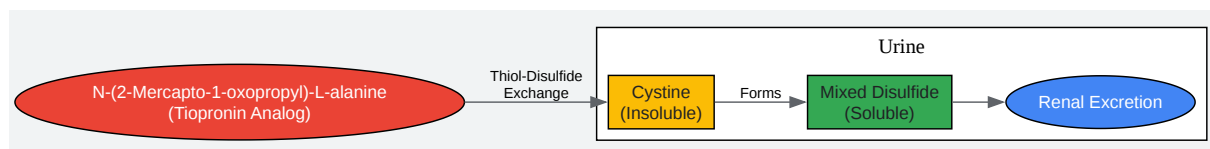
Property	Value	Reference
Molecular Formula	C6H11NO3S	[1]
Molecular Weight	177.22 g/mol	[1]
CAS Number	26843-61-8	

Biological Context and Potential Mechanism of Action

N-(2-Mercapto-1-oxopropyl)-L-alanine is recognized as an analog of Tiopronin. Tiopronin is a well-established therapeutic agent used in the management of cystinuria, a genetic disorder characterized by the accumulation of cystine in the kidneys and bladder, leading to the formation of stones. The mechanism of action of Tiopronin involves a thiol-disulfide exchange with cystine. This reaction breaks down the sparingly soluble cystine into a more soluble mixed disulfide of tiopronin-cysteine, which is readily excreted in the urine. Given the structural similarity, **N-(2-Mercapto-1-oxopropyl)-L-alanine** is presumed to act via a similar pathway.

The proposed mechanism involves the free thiol group (-SH) on the mercaptopropionyl moiety of the molecule, which acts as a reducing agent. This thiol group attacks the disulfide bond in cystine, leading to the formation of a mixed disulfide and a cysteine molecule. This process effectively reduces the concentration of cystine in the urine, thereby preventing the formation and promoting the dissolution of cystine stones.

Below is a diagram illustrating the proposed signaling pathway for the action of a Tiopronin analog like **N-(2-Mercapto-1-oxopropyl)-L-alanine** in the management of cystinuria.



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Caption: Proposed mechanism of action for **N-(2-Mercapto-1-oxopropyl)-L-alanine**.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(2-Mercapto-1-oxopropyl)-L-alanine** is not readily available in the cited literature, a plausible synthetic route can be adapted from the known synthesis of its close analog, N-(2-Mercaptopropionyl) glycine (Tiopronin). The key difference in the synthesis would be the substitution of glycine with L-alanine.

Objective: To synthesize **N-(2-Mercapto-1-oxopropyl)-L-alanine**.

Materials:

- 2,2'-dithiodipropionic acid
- Thionyl chloride
- L-alanine
- Sodium carbonate
- Sulfuric acid
- Zinc powder
- Ethyl acetate
- Water
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
- pH meter or pH indicator strips
- Rotary evaporator

Methodology:

This synthesis can be conceptualized as a two-stage process: first, the formation of the amide bond between 2,2'-dithiodipropionic acid and L-alanine to produce the disulfide intermediate, followed by the reduction of the disulfide bond to yield the final thiol product.

Stage 1: Synthesis of the Disulfide Intermediate

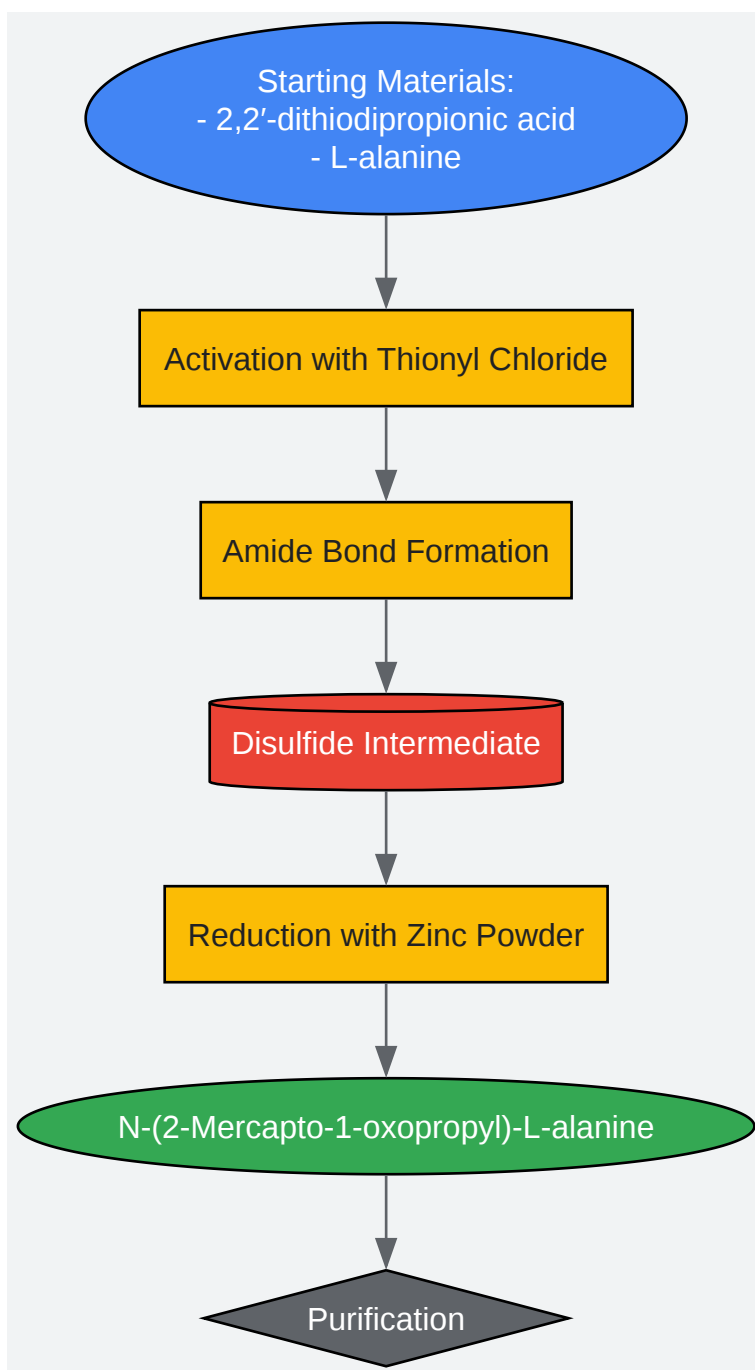
- Activation of 2,2'-dithiodipropionic acid: In a fume hood, a mixture of 2,2'-dithiodipropionic acid and thionyl chloride is heated to approximately 40-45°C and stirred. The excess thionyl chloride is then removed by distillation to yield 2,2'-disulfanediyldipropionyl chloride.

- **Amide Bond Formation:** A solution of L-alanine is prepared by dissolving it in an aqueous solution of sodium carbonate at room temperature. To this solution, the previously prepared 2,2'-disulfanediyl dipropanoyl chloride is added slowly while stirring. The reaction is continued at room temperature.
- **Work-up:** The reaction mixture is cooled, and the pH is adjusted to be acidic using a dilute solution of sulfuric acid. The product is then extracted with ethyl acetate. The organic layer is collected, and the solvent is removed using a rotary evaporator to obtain the crude disulfide intermediate.

Stage 2: Reduction of the Disulfide Intermediate

- **Reduction Reaction:** The crude disulfide intermediate is dissolved in water and cooled. A solution of sulfuric acid in water is slowly added to this mixture. Zinc powder is then added portion-wise to the reaction mixture, and the temperature is raised to room temperature with continuous stirring.
- **Isolation of the Final Product:** The reaction mixture is filtered to remove any unreacted zinc and other solid impurities. The filtrate is then extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude **N-(2-Mercapto-1-oxopropyl)-L-alanine**.
- **Purification:** The crude product can be further purified using techniques such as recrystallization or column chromatography to obtain a product of high purity.

Below is a workflow diagram outlining the proposed synthesis.



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Caption: Proposed workflow for the synthesis of **N-(2-Mercapto-1-oxopropyl)-L-alanine**.

Conclusion

N-(2-Mercapto-1-oxopropyl)-L-alanine is a compound of interest due to its structural similarity to the clinically relevant drug Tiopronin. The information provided in this guide, including its

chemical properties, a plausible mechanism of action, and a detailed synthetic protocol adapted from a known procedure for a close analog, serves as a valuable resource for researchers and scientists. Further experimental studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.

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References

- 1. scbt.com [scbt.com]
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